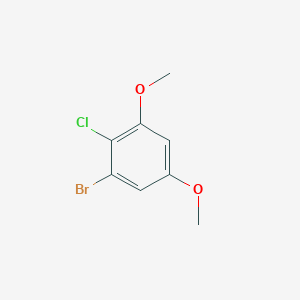

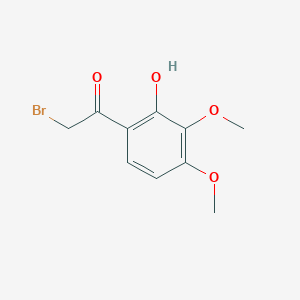

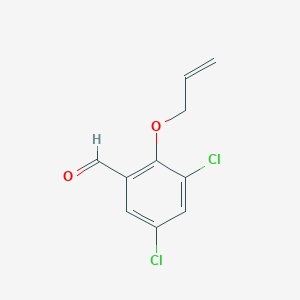

1-Bromo-2-chloro-3,5-dimethoxybenzene

Descripción general

Descripción

1-Bromo-3,5-dimethoxybenzene is used as an intermediate in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

1-Bromo-3,5-dimethoxybenzene can be synthesized by using 1,3-dimethoxybenzene via iridium-catalyzed arene borylation . It may be used to synthesize the following: bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, which can be used as an anti-cancer drug and is obtained via a multistep reaction process .Molecular Structure Analysis

The molecular formula of 1-Bromo-3,5-dimethoxybenzene is C8H9BrO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1-Bromo-3,5-dimethoxybenzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis

1-Bromo-3,5-dimethoxybenzene is a solid with a melting point of 62-66 °C . Its molecular weight is 217.06 . The density is 1.4±0.1 g/cm3 and the boiling point is 246.0±20.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

The compound participates in cross-coupling reactions, where it reacts with other organic substrates to form new carbon-carbon or carbon-heteroatom bonds. For instance:

- Palladium-Catalyzed Coupling : Researchers have reported using 1-bromo-2-chloro-3,5-dimethoxybenzene in palladium-catalyzed carbon-oxygen coupling reactions. These reactions yield various products, including ether derivatives .

Pharmaceutical Intermediates

1-Bromo-2-chloro-3,5-dimethoxybenzene acts as an intermediate in the synthesis of pharmaceutical compounds. Specifically:

- Pharmaceutical Inhibitors : It plays a crucial role in the preparation of inhibitors via cross-coupling reactions. These inhibitors may target specific enzymes or receptors, making them potential candidates for drug development .

Titanium Complexes for Anticancer Research

Researchers have used 1-bromo-2-chloro-3,5-dimethoxybenzene to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride. This complex exhibits anticancer properties and is obtained through a multistep reaction process .

Computational Chemistry Studies

Theoretical investigations involving 1-bromo-2-chloro-3,5-dimethoxybenzene can provide insights into its molecular structure, reactivity, and electronic properties. Methods such as DFT (Density Functional Theory) and HF (Hartree-Fock) have been employed to optimize its molecular geometry and compute properties like the molecular electrostatic potential (MEP) .

Mecanismo De Acción

Target of Action

1-Bromo-2-chloro-3,5-dimethoxybenzene is primarily used as an intermediate in the synthetic preparation of pharmaceutical inhibitors . The specific targets of this compound can vary depending on the final pharmaceutical product it is used to synthesize.

Mode of Action

The compound is a derivative of benzene, and its mode of action is likely to involve electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The specific biochemical pathways affected by 1-Bromo-2-chloro-3,5-dimethoxybenzene would depend on the specific pharmaceutical inhibitor it is used to synthesize. The compound’s interaction with its targets likely involves the electrophilic aromatic substitution pathway .

Result of Action

The molecular and cellular effects of 1-Bromo-2-chloro-3,5-dimethoxybenzene’s action would depend on the specific pharmaceutical inhibitor it is used to synthesize. The compound’s electrophilic aromatic substitution could lead to the formation of new compounds with potential therapeutic effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-bromo-2-chloro-3,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWCSARAFAAXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-3,5-dimethoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)